

# A Comparative Analysis of (S)-TNG260 and AXL Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | (S)-TNG260 |           |
| Cat. No.:            | B10861573  | Get Quote |

In the rapidly evolving landscape of precision oncology, novel therapeutic strategies are continuously emerging to target specific molecular vulnerabilities within cancer cells and the tumor microenvironment. This guide provides a comparative analysis of two distinct therapeutic approaches: **(S)-TNG260**, a first-in-class CoREST complex inhibitor, and AXL inhibitors, a class of agents targeting the AXL receptor tyrosine kinase. This comparison is intended for researchers, scientists, and drug development professionals to provide an objective overview of their mechanisms of action, preclinical and clinical data, and potential applications in cancer therapy.

### Introduction to (S)-TNG260 and AXL Inhibitors

(S)-TNG260 is a novel, orally bioavailable small molecule that selectively inhibits the Corepressor of Repressor Element-1 Silencing Transcription (CoREST) deacetylase complex.[1] [2][3] Its primary mechanism of action is to reverse the immune-evasive tumor microenvironment driven by loss-of-function mutations in the STK11 gene, thereby restoring sensitivity to immune checkpoint inhibitors such as anti-PD-1 therapy.[1][4][5] STK11 mutations are found in a significant percentage of non-small cell lung cancers (NSCLC), as well as other cancers including cervical, breast, and pancreatic cancer.[1]

AXL inhibitors represent a broad class of anticancer agents that target the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, and MERTK) family.[6][7] AXL is frequently overexpressed in various cancers and plays a crucial role in tumor growth, survival, metastasis, and the development of resistance to conventional therapies.[6][7][8][9] By blocking



AXL signaling, these inhibitors aim to disrupt these oncogenic processes.[6] AXL inhibitors can be categorized into different types, including small molecule tyrosine kinase inhibitors (TKIs) and monoclonal antibodies.[6][10]

#### **Mechanism of Action**

The fundamental difference between **(S)-TNG260** and AXL inhibitors lies in their molecular targets and the pathways they modulate.

**(S)-TNG260** acts as an epigenetic modulator. By inhibiting the CoREST complex, it leads to transcriptional reprogramming of STK11-mutant tumor cells.[1][11] This results in altered cytokine secretion, which in turn reduces the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment and promotes the infiltration of effector T cells. [11][12][13] This shift in the immune landscape of the tumor renders it more susceptible to immune checkpoint blockade.[1]

AXL inhibitors, on the other hand, directly target the AXL receptor tyrosine kinase. AXL signaling is activated by its ligand, Gas6, leading to the activation of several downstream pathways, including PI3K/AKT, MAPK/ERK, and STAT3.[8][14] These pathways are critical for cell survival, proliferation, migration, and invasion.[6][10] Small molecule AXL inhibitors typically bind to the ATP-binding site of the AXL kinase domain, preventing its activation.[6] Monoclonal antibodies targeting AXL can block the interaction between AXL and Gas6, thereby preventing receptor activation.[6][10]

#### **Preclinical and Clinical Performance**

The following tables summarize the available quantitative data for **(S)-TNG260** and a selection of AXL inhibitors.

#### Table 1: Preclinical Efficacy of (S)-TNG260



| Compound   | Model                                         | Treatment                 | Efficacy                                                   | Reference |
|------------|-----------------------------------------------|---------------------------|------------------------------------------------------------|-----------|
| (S)-TNG260 | Syngeneic<br>STK11-mutant<br>xenograft models | Combination with anti-PD1 | Complete tumor regressions                                 | [1]       |
| (S)-TNG260 | STK11-deficient<br>syngeneic tumor<br>models  | Combination with anti-PD1 | Induced immune-<br>mediated stasis<br>and/or<br>regression | [4]       |
| (S)-TNG260 | STK11-null<br>MC38 tumor-<br>bearing mice     | Combination with α-PD1    | Durable tumor regression                                   | [12]      |

**Table 2: Performance of Selected AXL Inhibitors** 



| Inhibitor               | Туре                              | IC50 (AXL) | Key<br>Preclinical<br>Findings                                                                 | Clinical<br>Trial Status<br>(Selected)                                                                                                                    | Reference |
|-------------------------|-----------------------------------|------------|------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Bemcentinib<br>(BGB324) | Small<br>Molecule TKI             | -          | Showed promising results in preclinical models, particularly in NSCLC.                         | Phase 2 trial in combination with pembrolizum ab in advanced NSCLC showed an overall response rate of 26% in all patients and 38% in AXL-positive tumors. | [8]       |
| ONO-7475                | Dual<br>AXL/MERTK<br>Inhibitor    | -          | Suppresses<br>growth of<br>FLT3 mutant<br>AML and<br>solid tumors<br>in preclinical<br>models. | Phase 1 clinical trials are underway for both AML and advanced solid tumors (NCT031762 77, NCT0373033 7).                                                 | [8]       |
| DS-1205                 | Specific<br>Small<br>Molecule TKI | -          | In an EGFR mutant NSCLC xenograft model, combination                                           | Phase 1 trials in combination with EGFR TKIs have been                                                                                                    | [8]       |



|           |                             | with erlotinib<br>or osimertinib<br>significantly<br>delayed the<br>onset of<br>tumor<br>resistance.         | completed or<br>terminated. |          |
|-----------|-----------------------------|--------------------------------------------------------------------------------------------------------------|-----------------------------|----------|
| YW327.6S2 | Monoclonal<br>-<br>Antibody | Decreased tumor size and increased anti-VEGF treatment efficacy in NSCLC and breast cancer xenograft models. | Preclinical<br>stage.       | [10][15] |

## **Experimental Protocols**

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.

## In Vivo CRISPR Screens for (S)-TNG260 Target Identification

The identification of HDAC1 as a target to reverse anti-PD-1 resistance in STK11-deficient tumors was achieved through in vivo CRISPR screens. A typical workflow for such a screen is as follows:

- Library Transduction: A library of single-guide RNAs (sgRNAs) targeting a wide range of genes is transduced into cancer cells (e.g., STK11-null MC38 cells).
- Tumor Implantation: The modified cancer cells are implanted into both immunocompetent and immunodeficient (athymic nude) mice.



- Treatment: Mice are treated with an anti-PD-1 antibody.
- Tumor Analysis: After a period of treatment, tumors are harvested, and genomic DNA is extracted.
- sgRNA Sequencing: The abundance of each sgRNA in the tumor is quantified by nextgeneration sequencing.
- Data Analysis: Genes whose knockout leads to tumor regression specifically in the immunocompetent mice (and not in the immunodeficient mice) are identified as potential targets for sensitizing the tumors to immunotherapy.

#### **AXL Kinase Inhibition Assays**

To determine the potency of small molecule AXL inhibitors, in vitro kinase assays are commonly performed. A general protocol involves:

- Reagents: Recombinant human AXL kinase, a suitable substrate (e.g., a peptide with a tyrosine residue), ATP, and the test inhibitor.
- Reaction Setup: The kinase, substrate, and varying concentrations of the inhibitor are incubated in a reaction buffer.
- Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
- Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. This
  can be done using various methods, such as radioisotope incorporation (32P-ATP) or
  antibody-based detection (e.g., ELISA with a phospho-specific antibody).
- IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

#### Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is essential for a clear understanding of the mechanisms of action of these inhibitors.





Click to download full resolution via product page

Caption: Mechanism of action of (S)-TNG260 in STK11-mutant tumors.





Click to download full resolution via product page

Caption: AXL receptor signaling pathway and points of inhibition.

#### Conclusion

**(S)-TNG260** and AXL inhibitors represent two distinct and promising strategies in the fight against cancer. **(S)-TNG260** is a highly targeted, first-in-class agent designed to overcome a specific mechanism of immune evasion in a genetically defined patient population (STK11-mutant cancers). Its efficacy is dependent on the presence of a functional immune system and is synergistic with immune checkpoint blockade.

AXL inhibitors, conversely, target a receptor tyrosine kinase that is more broadly implicated in various aspects of cancer progression and drug resistance across a wider range of tumor types. The development of AXL inhibitors includes various modalities, such as small molecules and antibodies, and they are being investigated as both monotherapies and in combination with other anticancer agents.



The choice between these therapeutic approaches will ultimately depend on the specific molecular characteristics of the tumor, the presence of biomarkers such as STK11 mutations or AXL overexpression, and the overall treatment strategy for the individual patient. Further clinical investigation is needed to fully elucidate the therapeutic potential and optimal clinical positioning of both **(S)-TNG260** and the diverse class of AXL inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 2. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]
- 3. Facebook [cancer.gov]
- 4. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. AXL Inhibitors: Status of Clinical Development PMC [pmc.ncbi.nlm.nih.gov]
- 9. AXL Inhibitors: Status of Clinical Development PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges -PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tangotx.com [tangotx.com]



- 14. mdpi.com [mdpi.com]
- 15. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- To cite this document: BenchChem. [A Comparative Analysis of (S)-TNG260 and AXL Inhibitors in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861573#comparative-analysis-of-s-tng260-and-axl-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com